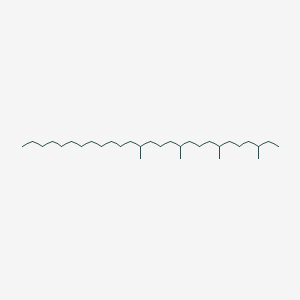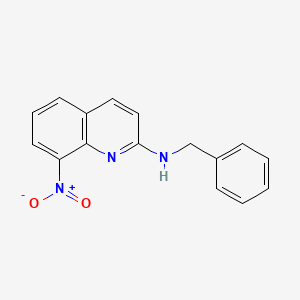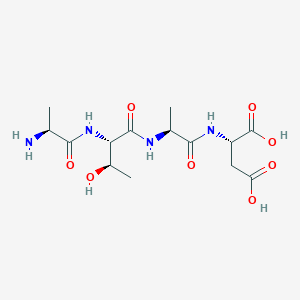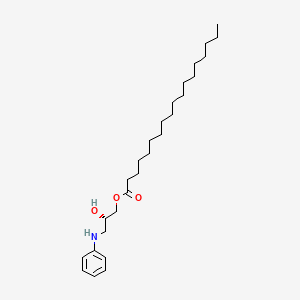
3,7,11,15-Tetramethylheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15-Tetramethylheptacosane is a chemical compound with the molecular formula C31H64. It is a long-chain hydrocarbon that belongs to the class of alkanes. This compound is known for its unique structure, which includes four methyl groups attached to a heptacosane backbone. It is often used in various industrial applications due to its stability and hydrophobic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylheptacosane typically involves the alkylation of a heptacosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15-Tetramethylheptacosane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce functional groups.
Reduction Reactions: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols and Ketones: Produced via oxidation reactions.
Alkanes: Resulting from reduction reactions.
Applications De Recherche Scientifique
3,7,11,15-Tetramethylheptacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Mécanisme D'action
The mechanism of action of 3,7,11,15-Tetramethylheptacosane is primarily related to its hydrophobic interactions. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. Its molecular targets include various proteins and enzymes embedded in the lipid bilayer, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11,15-Tetramethylhexadecan-1-ol: A similar compound with a shorter carbon chain and an alcohol functional group.
3,7,11,15-Tetramethylhexadecan-1,19-disulfate: Known for its hemolytic properties and found in marine organisms.
Uniqueness
3,7,11,15-Tetramethylheptacosane is unique due to its long carbon chain and multiple methyl groups, which confer high stability and low reactivity. This makes it particularly useful in applications requiring inert and hydrophobic materials .
Propriétés
Numéro CAS |
637036-05-6 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
3,7,11,15-tetramethylheptacosane |
InChI |
InChI=1S/C31H64/c1-7-9-10-11-12-13-14-15-16-17-21-29(4)24-19-25-31(6)27-20-26-30(5)23-18-22-28(3)8-2/h28-31H,7-27H2,1-6H3 |
Clé InChI |
QWBSDYPECJKANK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)

![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)

![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

propanedinitrile](/img/structure/B15167346.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

